molecular formula C20H18ClNO3 B1326582 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid CAS No. 863185-06-2

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

Cat. No.: B1326582
CAS No.: 863185-06-2
M. Wt: 355.8 g/mol
InChI Key: VALGRPPRSFXQFV-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C20H18ClNO3 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid represents a chemical compound with potential interest in various scientific fields. Although the specific compound was not directly found in the literature, research on related compounds, including chloroquine and chlorogenic acids, provides insight into the potential applications and scientific relevance of structurally similar molecules.

Chloroquine and its Derivatives

Chloroquine has been well-known for its antimalarial effects but is being repurposed for various infectious and non-infectious diseases due to its biochemical properties. Research efforts are focused on its scaffold for developing novel compounds for managing diseases like cancer, suggesting a potential pathway for the development of derivatives of chloroquine-like structures for therapeutic applications (Njaria et al., 2015).

Chlorogenic Acids: A Parallel for Potential Applications

Chlorogenic acids (CGAs), notably Chlorogenic Acid (CGA), are abundant in green coffee extracts and tea, demonstrating therapeutic roles such as antioxidant, antibacterial, cardioprotective, and anti-inflammatory activities. These phenolic compounds play crucial roles in lipid and glucose metabolism, potentially offering a basis for the therapeutic application of similar compounds (Naveed et al., 2018). Their ability to modulate lipid metabolism and glucose regulation hints at the diverse biochemical applications that could be explored with this compound.

Sorption and Environmental Implications

Research on phenoxy herbicides, including 2,4-D, demonstrates their sorption to soil and organic matter, highlighting environmental implications and degradation pathways that might be relevant for the environmental behavior of related compounds. This suggests that compounds like this compound could also be studied for their environmental stability and degradation (Werner et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is Interferon-alpha (IFN-α) . IFN-α is a type of cytokine that plays a crucial role in the immune response against viral infections. It is involved in activating various immune cells and upregulating the expression of numerous genes that have antiviral functions .

Mode of Action

This compound interacts with its target, IFN-α, by inhibiting its activity . This compound acts as a COX inhibitor , which means it blocks the action of cyclooxygenase enzymes that are involved in the production of prostaglandins, substances that promote inflammation, pain, and fever .

Biochemical Pathways

The compound’s interaction with IFN-α affects the JAK-STAT signaling pathway , which is activated by IFN-α. This pathway is involved in immune response regulation, cell growth, and apoptosis. By inhibiting IFN-α, the compound can potentially modulate these processes .

Pharmacokinetics

It is known that the compound is practically insoluble in water, but soluble in dimethylformamide, slightly soluble in ethyl acetate and in methanol . This suggests that the compound may have good bioavailability when administered orally or intravenously.

Result of Action

The inhibition of IFN-α by this compound can lead to a decrease in the immune response against viral infections. This could potentially be beneficial in conditions where the immune response is overactive, such as in autoimmune diseases. It could also potentially increase the risk of viral infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and affect its action .

Biochemical Analysis

Biochemical Properties

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase enzymes . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, leading to a reduction in the production of pro-inflammatory cytokines . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound, potentially reducing its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, it can cause toxic effects, including liver and kidney damage, as well as gastrointestinal disturbances. These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, thereby altering the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . For example, the presence of specific targeting sequences within the structure of this compound can facilitate its transport to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound within cells.

Properties

IUPAC Name

2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-2-3-11-25-14-9-7-13(8-10-14)18-12-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-10,12H,2-3,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALGRPPRSFXQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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